molecular formula C12H22OS B14609229 S-Octyl 2-methylprop-2-enethioate CAS No. 58038-01-0

S-Octyl 2-methylprop-2-enethioate

Katalognummer: B14609229
CAS-Nummer: 58038-01-0
Molekulargewicht: 214.37 g/mol
InChI-Schlüssel: MFENTGQNXYHIFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Octyl 2-methylprop-2-enethioate is an organic compound that belongs to the class of thiol esters It is characterized by the presence of an octyl group attached to a 2-methylprop-2-enethioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Octyl 2-methylprop-2-enethioate typically involves the reaction of octyl thiol with methacryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Octyl thiol+Methacryloyl chlorideS-Octyl 2-methylprop-2-enethioate+HCl\text{Octyl thiol} + \text{Methacryloyl chloride} \rightarrow \text{this compound} + \text{HCl} Octyl thiol+Methacryloyl chloride→S-Octyl 2-methylprop-2-enethioate+HCl

The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

S-Octyl 2-methylprop-2-enethioate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding thiol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

S-Octyl 2-methylprop-2-enethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of S-Octyl 2-methylprop-2-enethioate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • S-Phenyl 2-methylprop-2-enethioate
  • S,S′-Thiodi-4,1-phenylenebis (thiomethacrylate)
  • Bis [4 (2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide

Uniqueness

S-Octyl 2-methylprop-2-enethioate is unique due to its octyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of drug delivery systems and specialty materials.

Eigenschaften

CAS-Nummer

58038-01-0

Molekularformel

C12H22OS

Molekulargewicht

214.37 g/mol

IUPAC-Name

S-octyl 2-methylprop-2-enethioate

InChI

InChI=1S/C12H22OS/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h2,4-10H2,1,3H3

InChI-Schlüssel

MFENTGQNXYHIFR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCSC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.